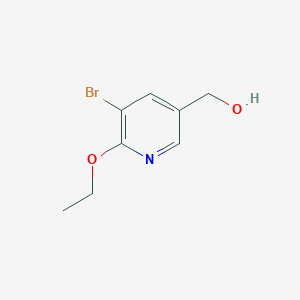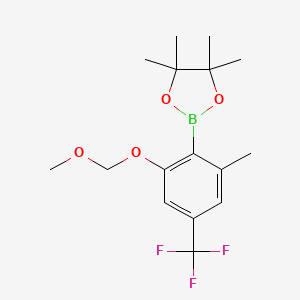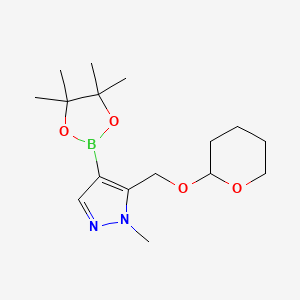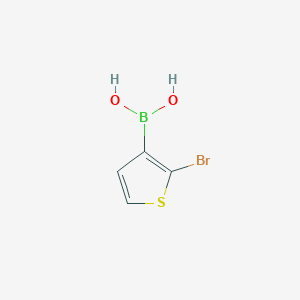![molecular formula C14H19NO2 B13931270 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine CAS No. 857373-50-3](/img/structure/B13931270.png)
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine is a chemical compound that features a piperidine ring attached to a benzodioxin moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with piperidine under specific conditions. One common method involves the use of a base such as sodium carbonate in an aqueous medium, followed by the addition of piperidine. The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce reaction time. The use of high-pressure reactors and advanced purification techniques such as chromatography can also be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the benzodioxin moiety.
Reduction: Reduced forms of the compound, often involving the reduction of any carbonyl groups present.
Substitution: Substituted piperidine derivatives, depending on the nature of the substituent.
科学研究应用
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The benzodioxin moiety can interact with biological membranes, affecting their fluidity and function.
相似化合物的比较
Similar Compounds
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
Uniqueness
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine is unique due to its specific combination of a piperidine ring and a benzodioxin moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
857373-50-3 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidine |
InChI |
InChI=1S/C14H19NO2/c1-2-6-15(7-3-1)11-12-4-5-13-14(10-12)17-9-8-16-13/h4-5,10H,1-3,6-9,11H2 |
InChI 键 |
NKQDVQOWQWMFDX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride](/img/structure/B13931187.png)
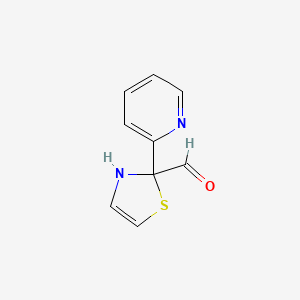
![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)
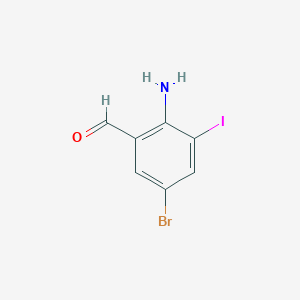
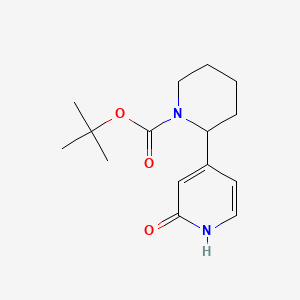
![3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine](/img/structure/B13931224.png)
![Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13931226.png)
